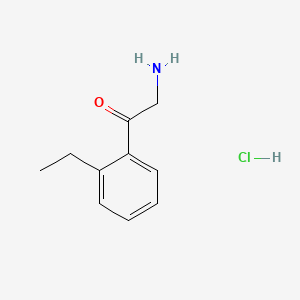
4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea to form a pyrimidine intermediate. This intermediate is then subjected to alkylation with propyl bromide to introduce the propylthio group. The final step involves carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzyme .
相似化合物的比较
2-((Propylthio)methyl)pyrimidine-5-carboxylic acid: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
4-Ethyl-2-methylpyrimidine-5-carboxylic acid: Lacks the propylthio group, which may influence its solubility and interaction with biological targets.
Uniqueness: 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the ethyl and propylthio groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC 名称 |
4-ethyl-2-(propylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15) |
InChI 键 |
PGLUQNHNHRPJGE-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC1=NC=C(C(=N1)CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)





![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)


![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)



![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
